2-(4-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
The compound 2-(4-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core. Key structural features include:
- 2-position: A 4-chlorophenyl group, contributing electron-withdrawing effects.
- 3- and 5-positions: Methyl substituents, introducing steric bulk and lipophilicity.
Properties
Molecular Formula |
C21H19ClN4O |
|---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H19ClN4O/c1-13-11-19(24-17-5-4-6-18(12-17)27-3)26-21(23-13)14(2)20(25-26)15-7-9-16(22)10-8-15/h4-12,24H,1-3H3 |
InChI Key |
PKADDQXOIMQGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions. One common approach is the condensation of 3,5-dimethylpyrazole with 4-chlorobenzaldehyde, followed by cyclization with 3-methoxyaniline under acidic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Synthetic Pathway
- Condensation Reaction : The initial step involves the reaction of 4-chlorobenzaldehyde with 3-methoxyaniline to form an intermediate Schiff base.
- Cyclization : The Schiff base undergoes cyclization with 2,5-dimethylpyrazole under controlled conditions to yield the desired pyrazolo[1,5-a]pyrimidine derivative.
- Purification : The product is purified using recrystallization or chromatography techniques to achieve high purity levels.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties:
- Anti-inflammatory Activity : Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases.
- Anticancer Properties : Research has shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results highlight its potential as a lead compound for developing new anticancer agents.
Enzyme Inhibition
The compound has been studied as an inhibitor of specific kinases involved in cellular signaling pathways:
- Phosphatidylinositol 4-Kinase IIIβ Inhibition : This kinase is implicated in various viral infections and cancers, making the compound a valuable candidate for therapeutic development.
Antimycobacterial Activity
Similar compounds within the pyrazolo[1,5-a]pyrimidine class have shown promise as inhibitors of mycobacterial ATP synthase. Studies indicate that these compounds can inhibit ATP depletion and display activity against Mycobacterium tuberculosis in both in vitro and in vivo models .
Case Study 1: Anticancer Activity
In vitro studies demonstrated that 2-(4-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine exhibits significant cytotoxic effects on cancer cells through modulation of key signaling pathways involved in cell growth and apoptosis.
Case Study 2: Anti-inflammatory Effects
Research conducted on animal models indicated that this compound could reduce inflammation markers significantly compared to control groups, suggesting its potential application in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues in the Pyrazolo[1,5-a]pyrimidine Class
N-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine ()
- Formula : C₂₀H₁₇ClN₄O
- Key Differences :
- 3-position: 2-Methoxyphenyl (vs. methyl in the target).
- 5-position: Methyl (shared).
- Amine substituent: 4-Chlorophenyl (vs. 3-methoxyphenyl in the target).
- Implications :
N-(4-Chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890624-32-5, )
- Formula : C₂₅H₁₉ClN₄
- Key Differences :
- 2-position: Methyl (vs. 4-chlorophenyl in the target).
- 3- and 5-positions: Phenyl groups (vs. methyl in the target).
- Implications: Phenyl groups increase molecular weight (410.9 vs.
3-(4-Chlorophenyl)-N-(2,2-dimethoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine ()
- Key Differences :
- Amine substituent: 2,2-Dimethoxyethyl (vs. 3-methoxyphenyl in the target).
- Implications :
Anti-Mycobacterial Derivatives (–3)
Compounds such as 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine (33) demonstrate:
- Activity Trends : Electron-donating groups (e.g., p-tolyl) at the 5-position enhance anti-mycobacterial potency compared to electron-withdrawing substituents .
CRF1 Receptor Antagonists ()
MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine):
- Structural Features : 3-(4-Methoxy-2-methylphenyl) and dimethyl groups at 2,5-positions.
- Activity : High receptor affinity due to methoxy and methyl substituents optimizing hydrophobic interactions .
- Comparison : The target’s 3-methoxyphenylamine group may mimic MPZP’s methoxy-mediated binding but with distinct spatial orientation.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Predictions |
|---|---|---|---|
| Target Compound | ~384.85 | 2-(4-ClPh), 3,5-Me, N-(3-MeOPh) | Moderate (methoxy enhances H₂O) |
| N-(4-ClPh)-3-(2-MeOPh)-5-Me (Ev13) | 364.83 | 3-(2-MeOPh), 5-Me, N-(4-ClPh) | Low (aromatic Cl reduces H₂O) |
| MPZP (Ev12) | 463.53 | 3-(4-MeO-2-MePh), 2,5-Me, N-bis(MeOEt) | High (polar ethers) |
Biological Activity
The compound 2-(4-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic organic molecule that belongs to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action based on recent research findings.
- Molecular Formula : C22H19ClN4O2
- Molecular Weight : 406.9 g/mol
- IUPAC Name : 2-(4-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Biological Activity Overview
The biological activity of 2-(4-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has been explored in various studies, demonstrating its potential as a therapeutic agent.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. For instance, a study evaluated the anticancer effects of related compounds against human breast cancer cell lines (MDA-MB-231). The results indicated that some derivatives showed significant growth inhibition compared to controls .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(4-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | MDA-MB-231 | TBD |
| Control (YM155) | MDA-MB-231 | 10.0 |
Antitubercular Activity
Another study highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as antitubercular agents. The scaffold was identified through high-throughput screening and showed activity against Mycobacterium tuberculosis with low cytotoxicity in macrophage models. The mechanism of action was distinct from known targets in mycolic acid biosynthesis and involved different metabolic pathways .
Antimicrobial and Antibiofilm Properties
The compound has also been investigated for its antimicrobial properties. A recent study synthesized various pyrazolo derivatives and assessed their antibiofilm and anti-quorum-sensing activities. Results indicated that certain derivatives could inhibit biofilm formation in bacterial strains, suggesting their potential application in treating biofilm-associated infections .
The precise mechanisms through which 2-(4-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine exerts its biological effects are still under investigation. However, several proposed mechanisms include:
- Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit kinases involved in critical signaling pathways associated with cancer progression.
- Enzyme Interaction : The compound may interact with specific enzymes or receptors that modulate cellular responses to stress or infection.
Case Studies and Research Findings
- Anticancer Screening : A focused library of pyrazolo derivatives was screened against various cancer cell lines. The results showed a correlation between structural modifications and increased activity against MDA-MB-231 cells.
- Antitubercular Efficacy : The antitubercular activity was evaluated using minimum inhibitory concentration (MIC) assays against Mtb strains. Compounds were found to have varying degrees of effectiveness based on structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
